molecular formula C11H21NO4 B8016207 Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B8016207
M. Wt: 231.29 g/mol
InChI Key: YJPPRECNUURDRC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is usually carried out under basic conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Reaction of morpholine with formaldehyde to form a hydroxymethyl derivative.

    Step 2: Reaction of the hydroxymethyl derivative with tert-butyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylate derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxymethyl)-morpholine-4-carboxylate: Lacks the methyl group at the 6-position.

    Tert-butyl 2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate: Contains an ethyl group instead of a methyl group at the 6-position.

Uniqueness

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group on the morpholine ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPPRECNUURDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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